Bis(6-bromopyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bis(6-bromopyridin-3-yl)methanone” is a chemical compound with the CAS number 1159976-89-2 . It is related to “6-Bromopyridin-3-yl)methanamine”, which has a molecular weight of 187.04 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves a stirred solution of 2,5-dibromopyridine in THF at -78°C, to which n-BuLi is added and stirred for 1 hour at the same temperature .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid or liquid . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Antioxidant Properties
Bis(6-bromopyridin-3-yl)methanone and its derivatives have been studied for their antioxidant properties. In a study conducted by Balaydın et al. (2010), bromination of bis(3,4-dimethoxyphenyl)methanone produced derivatives with significant antioxidant power, comparable to synthetic standard antioxidants. This indicates potential applications in areas requiring antioxidant properties (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Antimicrobial and Antifungal Activities
Rusnac et al. (2020) investigated compounds formed from the condensation reaction involving 2-acetylpyridine and 2-formylpyridine, leading to the synthesis of various derivatives including this compound. These compounds exhibited moderate antifungal activity, suggesting potential applications in antibacterial and antifungal treatments (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).
Chemical Synthesis and Characterization
Research by Miranda et al. (2009) on bis-(1H-benzimidazol-2-yl)-methanone, a compound related to this compound, detailed a new preparation method and characterization, highlighting its potential in diverse chemical syntheses and applications in material science (Miranda, Menezes, Vicente, Bortoluzzi, Zucco, & Neves, 2009).
Fluorescent Properties
Kim et al. (2016) explored the use of bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone, a related compound, as a thermally activated delayed fluorescent emitter, demonstrating potential applications in optoelectronic devices (Kim, Choi, & Lee, 2016).
Properties
IUPAC Name |
bis(6-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N2O/c12-9-3-1-7(5-14-9)11(16)8-2-4-10(13)15-6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPZIBZNLGDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CN=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.